1-Methyl-2-(thiophene-2-carbonyl)-1H-imidazole is a heterocyclic compound that features both imidazole and thiophene moieties, which are significant in various chemical and pharmaceutical applications. This compound can be classified as a substituted imidazole, where the imidazole ring is functionalized with a methyl group and a thiophene-2-carbonyl group. The presence of these functional groups imparts unique properties that are beneficial for its application in medicinal chemistry, particularly as a potential lead compound in drug development.
The synthesis of 1-methyl-2-(thiophene-2-carbonyl)-1H-imidazole can be achieved through various methods, including nucleophilic substitution and condensation reactions. One common approach involves the reaction of 1-methylimidazole with thiophene-2-carbonyl chloride or a similar thiophene derivative under basic conditions, facilitating the formation of the desired compound.
1-Methyl-2-(thiophene-2-carbonyl)-1H-imidazole has a molecular formula of . The structure features:
1-Methyl-2-(thiophene-2-carbonyl)-1H-imidazole can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the carbonyl group, which enhances its electrophilicity and makes it suitable for further derivatization in synthetic chemistry.
The mechanism of action for compounds like 1-methyl-2-(thiophene-2-carbonyl)-1H-imidazole often involves interactions at the molecular level with biological targets. This compound may exhibit pharmacological activity by:
Research indicates that imidazole derivatives can interact with various biological targets, making them valuable in drug design. Quantitative structure–activity relationship (QSAR) studies may help elucidate the specific interactions and affinities of this compound.
1-Methyl-2-(thiophene-2-carbonyl)-1H-imidazole has several scientific uses, particularly in:
The emergence of 1-methyl-2-(thiophene-2-carbonyl)-1H-imidazole (CAS: 62366-48-7) reflects broader trends in heterocyclic chemistry focused on pharmacophore hybridization. While its exact discovery date remains undocumented in public literature, its structural components—imidazole and thiophene—have well-established histories. Thiophene chemistry began with Viktor Meyer's 1882 isolation from benzene, while imidazole was first synthesized in 1858 [2] [5]. The fusion of these rings via a carbonyl linkage aligns with late 20th-century strategies to create bifunctional hybrids for enhanced bioactivity. Commercial availability (e.g., EnamineStore catalog #ENA183889213) since the early 2000s facilitated pharmacological exploration, positioning it within medicinal chemistry's "scaffold hopping" paradigm [1] [3].
Table 1: Key Chronological Developments
Year Range | Milestone Context | Significance |
---|---|---|
1882 | Isolation of thiophene by V. Meyer | Foundation for thiophene-based chemistry [2] |
1858 | Synthesis of imidazole | Enabled N-heterocycle functionalization [5] |
1990s-2000s | Rise of acyl-imidazole synthons | Development of carbonyl-linked hybrids [10] |
Early 2000s | Commercialization (CAS 62366-48-7) | Accessibility for drug discovery [1] [3] |
This compound’s systematic IUPAC name, (1-methyl-1H-imidazol-2-yl)(thiophen-2-yl)methanone, precisely defines its connectivity: a thiophene-2-carbonyl group bonded to N1-methylimidazole's C2 position. Key identifiers include:
Isomeric Complexity arises from three factors:
Table 2: Experimental and Predicted Physicochemical Properties
Property | Value | Method/Notes |
---|---|---|
Melting Point | 65 °C (observed) | Commercial sample analysis [6] |
Boiling Point | 368 °C (predicted) | QSPR modeling [6] |
Density | 1.30 ± 0.1 g/cm³ (predicted) | Computational estimation [6] |
pKa | 3.52 (imidazole N) | Reflects moderate basicity [6] |
LogP | 1.2 (calculated) | Indicates moderate lipophilicity [3] |
As a hybrid scaffold, this compound integrates two privileged medicinal motifs:
Synthetic Applications
Key routes exploit acyl-imidazole reactivity:
Table 3: Synthetic Methodologies and Yields
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Friedel-Crafts Acylation | AlCl₃, DCM, 0°C to RT, 12h | 70–75 | High regioselectivity [10] |
Copper-Catalyzed Coupling | CuI, phenanthroline, K₂CO₃, DMSO, 80°C | 65 | Ligand-controlled selectivity [2] |
Palladium Carbonylation | Pd(OAc)₂, CO, MeOH, 100°C | 82 | Atom-economical [9] |
Medicinal Chemistry Significance
This scaffold serves as a structural template for bioactive molecule design:
Future Directions include leveraging bifunctional hybridization for multi-target drugs and exploiting the carbonyl as a conformational lock in peptide mimetics. Advances in C–H activation catalysis promise more efficient derivatization [2] [9].
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0